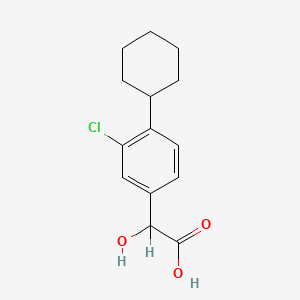

3-Chloro-4-cyclohexylphenylglycolic acid

Description

Structure

3D Structure

Properties

CAS No. |

57992-89-9 |

|---|---|

Molecular Formula |

C14H17ClO3 |

Molecular Weight |

268.73 g/mol |

IUPAC Name |

2-(3-chloro-4-cyclohexylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C14H17ClO3/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2,(H,17,18) |

InChI Key |

GKPSJINFCPORHW-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)O)Cl |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)O)Cl |

Synonyms |

3-chloro-4-cyclohexylphenylglycolic acid |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Chloro 4 Cyclohexylphenylglycolic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 3-Chloro-4-cyclohexylphenylglycolic acid, the analysis reveals several potential synthetic disconnections.

A primary disconnection can be made at the chiral α-hydroxy carbon. This suggests two main retrosynthetic pathways:

Grignard-type Addition: This pathway involves disconnecting the bond between the quaternary carbon and the phenyl ring. The synthesis would then proceed via the addition of a 3-chloro-4-cyclohexylphenyl organometallic reagent (like a Grignard or organolithium reagent) to a glyoxylate (B1226380) ester. This approach is advantageous as it builds the core structure in a single step. A similar strategy is employed for the synthesis of racemic cyclohexylphenylglycolic acid (CHPGA) via a cyclohexyl magnesium halide addition to phenylglyoxylate. google.comgoogle.com

Cyanohydrin Pathway: This route involves the formation of a cyanohydrin from a corresponding benzaldehyde, followed by hydrolysis to the α-hydroxy acid. The key precursor in this approach would be 3-chloro-4-cyclohexylbenzaldehyde.

Another strategic disconnection involves the hydrogenation of a mandelic acid precursor. Racemic CHPGA can be prepared by the selective hydrogenation of phenyl mandelic acid or its esters. google.com This suggests that this compound could potentially be synthesized from a suitably substituted mandelic acid derivative.

Based on this analysis, the key precursors for the synthesis can be identified.

| Precursor | Corresponding Synthetic Strategy | Reference |

|---|---|---|

| 3-Chloro-4-cyclohexylbenzaldehyde | Cyanohydrin formation followed by hydrolysis | General Method |

| Ethyl Phenylglyoxylate | Grignard addition with a cyclohexylmagnesium halide | google.comgoogle.com |

| Phenyl Mandelic Acid | Selective hydrogenation | google.com |

| 3-Chloro-4-cyclohexylbenzene | Functionalization to introduce the glycolic acid side chain | General Method |

Conventional Synthetic Pathways to Racemic this compound

Conventional methods focus on the preparation of the racemic mixture of the target compound, which can then be subjected to resolution if a single enantiomer is desired.

The formation of the central phenylglycolic acid moiety is a critical step. Several established methods can be adapted for this purpose.

Grignard Reaction: A widely used method involves the reaction of an organometallic reagent with an ester of glyoxylic acid. In this specific case, a Grignard reagent, 3-chloro-4-cyclohexylmagnesium bromide, would be prepared from the corresponding aryl bromide and reacted with an alkyl glyoxylate (e.g., ethyl glyoxylate). This approach directly assembles the carbon skeleton and introduces the hydroxyl group upon workup. This is a known strategy for the analogous synthesis of cyclohexylphenylglycolic acid. google.comgoogle.com

Hydrolysis of Benzoyl Cyanide Analogues: Phenylglyoxylic acid can be synthesized through the hydrolysis of benzoyl cyanide. wikipedia.orggoogle.com A similar approach could be envisioned starting from 3-chloro-4-cyclohexylbenzoyl cyanide. The resulting α-keto acid (3-chloro-4-cyclohexylphenylglyoxylic acid) would then need to be selectively reduced (e.g., using sodium borohydride) to yield the target α-hydroxy acid.

| Method | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| Grignard Reaction | 3-chloro-4-cyclohexylmagnesium halide, Alkyl glyoxylate | Tertiary alcohol adduct | google.comgoogle.com |

| Reduction of α-Keto Acid | 3-chloro-4-cyclohexylphenylglyoxylic acid, NaBH₄ | α-Keto acid | wikipedia.org |

| Cyanohydrin Hydrolysis | 3-chloro-4-cyclohexylbenzaldehyde, NaCN/HCN, H₃O⁺ | Mandelonitrile derivative | General Method |

The synthesis of the appropriately substituted aromatic precursor is a significant challenge, primarily due to the need for regiochemical control. The most logical approach is to build the side chain onto a pre-functionalized aromatic ring.

A plausible, albeit multi-step, synthesis for the precursor 3-chloro-4-cyclohexylbenzene could start from a commercially available compound like 3,4-dichloronitrobenzene. A nucleophilic aromatic substitution could potentially replace one chlorine atom, followed by reduction of the nitro group and subsequent reactions to build the desired side-chain precursor. A similar strategy has been demonstrated in the synthesis of other complex substituted phenyl derivatives. nih.gov

Alternatively, direct α-chlorination of a para-substituted phenylacetic acid is a known transformation. rsc.orgnih.gov One could theoretically start with 4-cyclohexylphenylacetic acid and introduce the chlorine atom at the 3-position of the ring via electrophilic aromatic substitution, but this would likely lead to a mixture of isomers and requires careful control of reaction conditions. The α-chlorination of the acetic acid side chain is also a competing reaction. rsc.orgnih.gov

Asymmetric Synthesis and Enantioselective Resolution of this compound

Producing enantiomerically pure forms of this compound is crucial for potential pharmaceutical applications, as different enantiomers often exhibit different biological activities. google.com This can be achieved either by separating a racemic mixture or by direct asymmetric synthesis.

Asymmetric synthesis involves using a chiral component to influence the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.org For the synthesis of chiral α-hydroxy acids, an ester of glyoxylic acid can be formed with a chiral alcohol, such as trans-2-phenylcyclohexanol or an Evans auxiliary (oxazolidinone). wikipedia.orgyoutube.com The addition of the 3-chloro-4-cyclohexyl Grignard reagent to this chiral glyoxylate ester would proceed diastereoselectively. The resulting diastereomeric esters can be separated chromatographically, and subsequent hydrolysis removes the auxiliary (which can often be recycled), yielding the enantiomerically enriched target acid. google.com

Chiral Catalysts: Catalytic dynamic resolution (CDR) is a more advanced and efficient method. It uses a chiral catalyst that can not only distinguish between the two enantiomers of the starting material but also facilitate the in-situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This allows for a theoretical yield of up to 100% for the desired enantiomer.

| Auxiliary Type | Common Examples | Reference |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (R)-4-Benzyl-2-oxazolidinone | youtube.comsigmaaldrich.com |

| Camphorsultam | (1S)-(-)-2,10-Camphorsultam | sigmaaldrich.com |

| Chiral Alcohols | trans-2-Phenylcyclohexanol, 8-Phenylmenthol | wikipedia.org |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | wikipedia.orgsigmaaldrich.com |

The most common and industrially scalable method for separating enantiomers of a racemic acid is through the formation of diastereomeric salts. libretexts.orgbioduro.com This classical resolution technique relies on the different physical properties, particularly solubility, of diastereomers. libretexts.org

The process involves reacting the racemic this compound with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts (e.g., (R-acid)•(R-base) and (S-acid)•(R-base)). Due to their different crystal packing and intermolecular interactions, these salts exhibit different solubilities in a given solvent. rsc.org

Through careful selection of the solvent and crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize out of the solution. This salt can be isolated by filtration. The enantiomerically pure acid is then recovered by treating the separated salt with a strong acid (e.g., HCl) to protonate the carboxylate and remove the chiral resolving agent. A patent describing the resolution of the closely related cyclohexylphenylglycolic acid (CHPGA) specifies the use of (L)- or (D)-tyrosine methyl ester as an effective resolving agent, highlighting a specific and efficient method applicable to this class of compounds. google.com

| Resolving Agent | Type | Reference |

|---|---|---|

| Brucine | Natural Alkaloid Base | libretexts.org |

| Strychnine | Natural Alkaloid Base | libretexts.org |

| Quinine | Natural Alkaloid Base | libretexts.org |

| (R)- or (S)-1-Phenylethylamine | Synthetic Chiral Amine | libretexts.orgwikipedia.org |

| (L)- or (D)-Tyrosine Methyl Ester | Amino Acid Derivative | google.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to the development of modern synthetic processes, aiming to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound, several green chemistry principles can be applied to the proposed synthetic routes.

One of the primary goals of green chemistry is the use of safer chemicals and solvents. In the Grignard-based synthesis, traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are effective but pose significant safety and environmental hazards due to their volatility and flammability. The exploration of greener solvent alternatives is a key area of research. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like levulinic acid, presents a more sustainable option with a higher boiling point and lower water miscibility, simplifying work-up procedures.

Another core principle is the use of catalytic reagents over stoichiometric ones. Catalytic hydrogenation, one of the proposed primary synthetic routes, inherently aligns with this principle. The use of catalysts, such as palladium on carbon (Pd/C), allows for the reaction to proceed with high efficiency under milder conditions and with minimal waste generation compared to stoichiometric reducing agents. google.com Advances in catalysis continue to yield more active and selective catalysts, reducing the required catalyst loading and further enhancing the greenness of the process.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical consideration. Biocatalysis, using enzymes to perform specific chemical transformations, often exhibits high atom economy and selectivity under mild, aqueous conditions. While a specific enzyme for the direct synthesis of this compound has not been identified, the development of engineered enzymes for the synthesis of related mandelic acids suggests that a biocatalytic approach could be a future sustainable pathway. This could involve the enzymatic reduction of a corresponding α-keto acid or the enantioselective hydrolysis of a racemic ester.

Energy efficiency is another important aspect. Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique could potentially be applied to various steps in the proposed syntheses, such as the formation of the Grignard reagent or the esterification and hydrolysis steps.

Finally, designing for degradation is a forward-looking principle. While the immediate focus is on the synthesis of the target molecule, considering its lifecycle and designing it to break down into benign products after its intended use is a hallmark of advanced green chemistry.

By integrating these principles—safer solvents, catalysis, atom economy, energy efficiency, and design for degradation—the synthesis of this compound can be approached with a strong commitment to sustainability.

Comparative Analysis of Synthetic Efficiencies and Scalability

Grignard Reagent-Based Synthesis

The addition of a cyclohexylmagnesium halide to an ester of 3-chloro-4-cyclohexylphenylglyoxylic acid is a classic and versatile method for forming the carbon-carbon bond and the hydroxyl group in a single step.

Efficiency: Grignard reactions are known for their high yields in the synthesis of tertiary alcohols. The efficiency of this route would largely depend on the successful and high-yielding preparation of the 3-chloro-4-cyclohexylphenylglyoxylic acid ester precursor.

Scalability: Scaling up Grignard reactions can present challenges. The initiation of the Grignard reagent formation can be difficult to control, and the reaction is often highly exothermic, requiring careful thermal management, especially in large reactors. The sensitivity of Grignard reagents to moisture and air necessitates stringent anhydrous and inert atmosphere conditions, which can add to the complexity and cost of large-scale production.

Catalytic Hydrogenation-Based Synthesis

This approach would likely involve the selective hydrogenation of an ester of 3-chloro-4-cyclohexylphenylglyoxylic acid or a related precursor containing a reducible group.

Efficiency: Catalytic hydrogenation is generally a highly efficient and clean reaction, often proceeding with high conversions and selectivities. google.com The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving the desired outcome without affecting the chloro-substituent or the aromatic ring.

Scalability: Catalytic hydrogenation is a well-established and highly scalable technology in the fine chemical and pharmaceutical industries. Continuous flow hydrogenation processes can offer excellent control over reaction parameters, enhance safety, and improve throughput compared to batch processes. The handling of heterogeneous catalysts and their recovery and reuse are also well-established industrial practices.

Comparative Data Table

| Feature | Grignard Reagent Addition | Catalytic Hydrogenation |

| Key Transformation | Nucleophilic addition of cyclohexylmagnesium halide to a glyoxylate ester | Reduction of a carbonyl group using H₂ and a catalyst |

| Potential Yield | Generally high, but dependent on precursor synthesis | High, with potential for excellent selectivity |

| Scalability | Challenging due to exothermicity and sensitivity | Readily scalable with established industrial technology |

| Safety Concerns | Handling of pyrophoric Grignard reagents, flammable ether solvents | Handling of flammable hydrogen gas under pressure |

| Green Chemistry Aspects | Potential for greener solvents (e.g., 2-MeTHF) | Use of catalytic amounts of reagents, potential for solvent-free conditions |

| Key Precursor | 3-Chloro-4-cyclohexylphenylglyoxylic acid ester | 3-Chloro-4-cyclohexylphenylglyoxylic acid ester or similar reducible precursor |

Chemical Reactivity and Derivatization Studies of 3 Chloro 4 Cyclohexylphenylglycolic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functional groups.

Esterification and Amidation Reactions

Esterification: The conversion of 3-Chloro-4-cyclohexylphenylglycolic acid to its corresponding esters can be achieved through several established methods. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a primary method. This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

For more sensitive substrates or to achieve higher yields under milder conditions, activation of the carboxylic acid is a preferred strategy. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the more reactive acyl chloride. This intermediate readily reacts with alcohols, even sterically hindered ones, to form the desired ester. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the condensation of the carboxylic acid and alcohol. A patent describing the esterification of the closely related cyclohexylphenylglycolic acid (CHPGA) highlights the use of carboxylic acid activation to couple it with various alcohol derivatives, a method directly applicable to the title compound.

Amidation: The synthesis of amides from this compound follows similar principles to esterification. Direct condensation with an amine is generally not feasible and requires activation of the carboxylic acid. The formation of the acyl chloride, as described for esterification, provides a highly reactive intermediate that readily undergoes nucleophilic attack by a primary or secondary amine to yield the corresponding amide.

Modern amidation protocols often employ peptide coupling reagents to facilitate the reaction under mild conditions, minimizing side reactions and preserving stereochemistry if applicable. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole). These reagents, in combination with a carbodiimide, form a highly activated ester intermediate that is then efficiently converted to the amide upon reaction with the amine. A general method for the amidation of carboxylic acids using in situ generated phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) has been described and could be applied to this compound for the synthesis of its amide derivatives.

| Reaction Type | Reagents | Key Features |

| Esterification | ||

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol or water removal. |

| Via Acyl Chloride | SOCl₂ or (COCl)₂, Alcohol | Highly reactive intermediate; suitable for hindered alcohols. |

| Coupling Agent | DCC or EDC, Alcohol, DMAP (cat.) | Mild conditions; good for sensitive substrates. |

| Amidation | ||

| Via Acyl Chloride | SOCl₂ or (COCl)₂, Amine | Highly reactive; suitable for a wide range of amines. |

| Peptide Coupling | Coupling Agent (e.g., HATU), Amine | Mild conditions; minimizes racemization. |

| Phosphonium Salts | N-chlorophthalimide, PPh₃, Amine | In situ generation of activating agent. |

Reduction and Other Functional Group Transformations

The carboxylic acid moiety can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the corresponding diol, 2-(3-chloro-4-cyclohexylphenyl)ethane-1,2-diol. It is important to note that LiAlH₄ will also reduce other carbonyl functionalities if present. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Transformations at the α-Hydroxyl Group

The secondary hydroxyl group at the α-position is another key site for derivatization.

Etherification and Acylation Reactions

Etherification: The α-hydroxyl group can be converted to an ether through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. The choice of base and solvent is crucial to avoid competing elimination reactions.

Acylation: Acylation of the α-hydroxyl group to form esters is readily achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and proceed under mild conditions. For instance, reaction with acetyl chloride would yield the corresponding α-acetoxy derivative.

Oxidation Reactions

Oxidation of the α-hydroxyl group would lead to the formation of an α-keto acid, specifically 2-(3-chloro-4-cyclohexylphenyl)-2-oxoacetic acid. A variety of oxidizing agents can be employed for this transformation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation and cleavage of the carbon-carbon bond. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially lead to the cleavage of the molecule. The synthesis of α-hydroxy ketones, which are structurally related, can be achieved by the oxidation of vicinal diols, suggesting that controlled oxidation of the α-hydroxyl group is a feasible transformation.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | NaH, Alkyl Halide | Ether (-OR) |

| Acylation | Acyl Chloride/Anhydride, Base | Ester (-OCOR) |

| Oxidation | PCC or Dess-Martin Periodinane | Ketone (>C=O) |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro, cyclohexyl, and glycolic acid groups—will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director but is deactivating. The cyclohexyl group is an ortho-, para-director and is activating. The glycolic acid side chain is generally considered to be deactivating and a meta-director, although its influence might be less pronounced than the other substituents.

Given the positions of the current substituents, the most likely positions for further substitution would be ortho or meta to the chloro group.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group would likely be introduced at the position ortho to the cyclohexyl group and meta to the chloro group.

Halogenation: Further halogenation, for example with bromine in the presence of a Lewis acid catalyst such as FeBr₃, would also be directed by the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring. These reactions are catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). semanticscholar.orgchemicalbook.com However, the presence of the deactivating carboxylic acid and chloro groups on the ring might render the substrate insufficiently reactive for these transformations. Strongly deactivating groups on an aromatic ring are known to inhibit Friedel-Crafts reactions. orgsyn.org

Functionalization and Modification of the Cyclohexyl Ring

The saturated nature of the cyclohexyl ring in this compound makes its direct functionalization a chemically challenging yet rewarding endeavor. Research efforts in this domain focus on introducing new functional groups onto the six-membered aliphatic ring, which can significantly alter the molecule's physicochemical properties. Key strategies involve oxidation and hydroxylation reactions, which can be applied to the core structure or, more commonly, to precursor molecules like 4-cyclohexylphenol (B75765).

Oxidation of the cyclohexyl ring is a primary method for introducing functionality. While direct oxidation of the final glycolic acid product is complex, studies on related compounds such as cyclohexylbenzene (B7769038) and 4-cyclohexylphenol provide valuable insights. The benzylic position of the cyclohexyl ring is particularly susceptible to oxidation due to the stability of the resulting benzylic radical. This can lead to the formation of a ketone (oxo) or a hydroxyl group at the C-1 position of the cyclohexyl ring. Such transformations can be achieved using various oxidizing agents. For instance, the oxidation of cyclohexylbenzene can yield cyclohexylbenzene hydroperoxide, which can then be converted to phenol (B47542) and cyclohexanone. google.com This suggests that similar oxidative pathways could be explored for this compound, potentially leading to 3-Chloro-4-(1-hydroxycyclohexyl)phenylglycolic acid or 3-Chloro-4-(1-oxocyclohexyl)phenylglycolic acid.

Another approach involves the direct hydroxylation of the cyclohexyl ring. While direct hydroxylation of saturated hydrocarbons is notoriously difficult, catalytic methods using specific oxidizing systems can be employed. Research on the low-temperature oxidation of cyclohexyl radicals has shown that various oxygenated products can be formed, including cyclohexylperoxy and hydroperoxycyclohexyl species. rsc.org These intermediates could potentially be converted to stable hydroxylated derivatives.

A more common and often more efficient strategy for obtaining functionalized cyclohexyl analogues is to start with an already modified precursor. For example, the synthesis of 4-(trans-4-hydroxycyclohexyl)phenol is a known process. This intermediate can then be subjected to reactions to build the glycolic acid side chain, thereby producing 3-Chloro-4-(trans-4-hydroxycyclohexyl)phenylglycolic acid.

The table below summarizes potential functionalization reactions on the cyclohexyl ring, based on reactivity principles and studies on analogous structures.

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation to Ketone | Oxidizing agents (e.g., KMnO4, CrO3) on a suitable precursor | 3-Chloro-4-(1-oxocyclohexyl)phenylglycolic acid |

| Hydroxylation | Catalytic oxidation systems (e.g., with H2O2) | 3-Chloro-4-(hydroxycyclohexyl)phenylglycolic acid |

| Dehydrogenation | Catalytic dehydrogenation (e.g., Pd/C, heat) | 3-Chloro-4-(cyclohexenyl)phenylglycolic acid |

Synthesis of Structurally Modified Analogues and Advanced Intermediates

The synthesis of structurally modified analogues of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. The synthetic strategies often involve multi-step sequences starting from readily available precursors.

A versatile approach to synthesizing the core phenylacetic acid structure is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, which can then be hydrolyzed to the phenylacetic acid. In the context of the target molecule, one could start with 4-cyclohexylacetophenone. This precursor can be chlorinated to introduce the chloro substituent at the 3-position of the phenyl ring, followed by the Willgerodt-Kindler reaction to yield the 3-chloro-4-cyclohexylphenylacetic acid. Subsequent α-hydroxylation would then furnish the desired glycolic acid.

The synthesis of advanced intermediates often begins with the construction of a functionalized 4-cyclohexylphenol. The synthesis of 4-cyclohexylphenol itself is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using acid catalysts such as zeolites or sulfuric acid. chemicalbook.comgoogle.comresearchgate.netresearchgate.netrsc.org Once 4-cyclohexylphenol is obtained, it can be chlorinated to yield 3-chloro-4-cyclohexylphenol. This intermediate is pivotal for building the final glycolic acid derivative. For instance, it can be reacted with glyoxylic acid to form 3-chloro-4-cyclohexylmandelic acid (an older name for phenylglycolic acid), which can then be used in further derivatization.

The synthesis of optically active analogues is also of significant interest. A patented process describes the resolution of racemic cyclohexylphenylglycolic acid using tyrosine methyl ester enantiomers to obtain the single (R)- or (S)-enantiomer. google.com This methodology can be applied to this compound to prepare its enantiomerically pure forms, which are crucial for stereospecific studies.

The table below outlines a plausible synthetic pathway for advanced intermediates and analogues, starting from common precursors.

| Starting Material | Key Reaction(s) | Intermediate/Analogue |

| Phenol and Cyclohexene | Friedel-Crafts Alkylation | 4-Cyclohexylphenol |

| 4-Cyclohexylphenol | Chlorination | 3-Chloro-4-cyclohexylphenol |

| 3-Chloro-4-cyclohexylphenol | Reaction with Glyoxylic Acid | This compound |

| 4-Cyclohexylacetophenone | Chlorination, Willgerodt-Kindler Reaction | 3-Chloro-4-cyclohexylphenylacetic acid |

| Racemic this compound | Resolution with Chiral Amine | (R)- and (S)-3-Chloro-4-cyclohexylphenylglycolic acid |

| 3-Chloro-4-cyclohexylphenylacetic acid | α-Hydroxylation | This compound |

The development of these synthetic routes and the study of the reactivity of the cyclohexyl ring are fundamental to unlocking the full potential of this compound and its derivatives in various fields of chemical and pharmaceutical research.

Mechanistic Investigations and Reaction Dynamics of 3 Chloro 4 Cyclohexylphenylglycolic Acid Transformations

Elucidation of Reaction Mechanisms in Key Synthetic Steps

A plausible and widely utilized method for the synthesis of α-aryl-α-hydroxy acids, such as 3-Chloro-4-cyclohexylphenylglycolic acid, is the nucleophilic addition of a Grignard reagent to a glyoxylic acid derivative. The key synthetic steps involve the formation of an organomagnesium reagent and its subsequent reaction with an electrophilic carbonyl carbon.

Formation of the Grignard Reagent:

The initial step is the formation of the Grignard reagent, 3-chloro-4-cyclohexylphenylmagnesium halide, from the corresponding aryl halide (e.g., 1-bromo-3-chloro-4-cyclohexylbenzene). This reaction occurs on the surface of magnesium metal and is believed to proceed through a radical mechanism. rsc.org Theoretical studies suggest that the reaction of an alkyl halide with magnesium clusters can occur via a radical pathway, involving halogen atom abstraction, or a non-radical pathway. rsc.org For aryl halides, the reaction initiation is a critical step, often requiring activation of the magnesium surface.

Nucleophilic Addition to Glyoxylic Acid:

The core C-C bond-forming step is the nucleophilic addition of the 3-chloro-4-cyclohexylphenylmagnesium halide to the carbonyl carbon of glyoxylic acid or its ester. The mechanism of Grignard addition to carbonyl compounds has been a subject of extensive study and is known to be complex, potentially involving multiple competing pathways. acs.org

Computational studies using density functional theory (DFT) have suggested that the reaction can proceed through a polar, four-centered transition state where the formation of the C-C and O-Mg bonds is concerted. researchgate.net Alternatively, a single-electron transfer (SET) mechanism may operate, particularly with substrates that have low reduction potentials, leading to the formation of radical intermediates. acs.orgresearchgate.net The choice between the polar and SET pathways can be influenced by factors such as the structure of the Grignard reagent, the nature of the carbonyl compound, and the solvent. acs.org For the reaction of an aryl Grignard reagent with glyoxylic acid, the polar mechanism is generally considered more probable.

The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which plays a crucial role in solvating the magnesium center of the Grignard reagent, thereby influencing its reactivity. acs.orgnih.gov The Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium halide species, also impacts the nature of the reactive nucleophile in solution. nih.gov

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetics:

The rate of the Grignard addition to a carbonyl compound is influenced by several factors, including the concentration of the reactants, the solvent, and the temperature. Kinetic studies of the reaction of Grignard reagents with ketones have shown that the reaction order with respect to the Grignard reagent can be complex, often deviating from simple integer values. acs.org This complexity arises from the aggregation of the Grignard reagent in solution and the involvement of different magnesium species in the reaction mechanism. researchgate.netacs.org

In situ spectroscopic techniques, such as FTIR spectroscopy, can be employed to monitor the concentration of reactants and products in real-time, providing valuable kinetic data. mt.com Such studies allow for the determination of reaction initiation times, rates of formation of the Grignard reagent, and the subsequent addition to the carbonyl substrate. mt.com

Thermodynamics:

Below is a representative table of kinetic parameters for a typical Grignard addition reaction, which can be considered analogous to the synthesis of this compound.

| Parameter | Value | Conditions |

| Reaction Order (Grignard Reagent) | ~1.5 | Diethyl ether, 25°C |

| Reaction Order (Carbonyl Compound) | ~1.0 | Diethyl ether, 25°C |

| Activation Energy (Ea) | 10-15 kcal/mol | Tetrahydrofuran |

Note: The values in this table are illustrative and based on general findings for Grignard reactions with ketones.

Stereochemical Control and Stereoselective Pathways

Since this compound contains a stereocenter at the α-carbon, controlling the stereochemistry of its synthesis is of significant importance, particularly for pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other may be inactive or even harmful.

Asymmetric Synthesis:

One approach to achieve stereochemical control is through asymmetric synthesis. This can be accomplished by using a chiral auxiliary on the glyoxylate (B1226380) ester. The addition of the Grignard reagent to such a chiral ester proceeds diastereoselectively, leading to a mixture of diastereomers that can be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the α-hydroxy acid. The level of diastereoselectivity is influenced by the nature of the chiral auxiliary and the reaction conditions. google.com

Another strategy involves the use of chiral ligands or catalysts that can modulate the approach of the Grignard reagent to the carbonyl group, leading to an enantioselective addition.

Chiral Resolution:

If the synthesis results in a racemic mixture of this compound, the enantiomers can be separated through chiral resolution. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). wikipedia.orgkesselssa.com These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. kesselssa.com After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the resolving agent. wikipedia.org The choice of resolving agent and crystallization solvent is critical for achieving efficient separation. kesselssa.com

The table below summarizes common chiral resolving agents for acidic compounds.

| Resolving Agent | Type |

| (+)-Cinchonine | Chiral Amine |

| (-)-Strychnine | Chiral Amine |

| (R)-(+)-α-Methylbenzylamine | Chiral Amine |

| (S)-(-)-α-Methylbenzylamine | Chiral Amine |

| (-)-Ephedrine | Chiral Amino Alcohol |

Computational and Spectroscopic Probes for Reaction Intermediates

The transient and reactive nature of intermediates in the synthesis of this compound necessitates the use of advanced computational and spectroscopic techniques for their characterization.

Computational Probes:

Quantum chemical calculations, particularly DFT, have become powerful tools for investigating the structures and energies of reactants, transition states, and intermediates in Grignard reactions. researchgate.netnih.gov These computational studies can provide detailed insights into the reaction mechanism, helping to distinguish between different possible pathways, such as the polar versus SET mechanisms. acs.org Calculations can also predict the geometries of solvated Grignard reagents and their complexes with carbonyl compounds, elucidating the role of the solvent in the reaction. nih.govresearchgate.net Ab initio molecular dynamics simulations can further model the dynamic behavior of the reacting species in solution. acs.org

Spectroscopic Probes:

Various spectroscopic techniques are employed to detect and characterize reaction intermediates.

In situ FTIR and Raman Spectroscopy: These techniques are invaluable for monitoring the progress of the reaction in real-time. mt.com They can track the disappearance of the starting aryl halide and the appearance of the Grignard reagent, as well as the subsequent consumption of the carbonyl compound and formation of the magnesium alkoxide intermediate. mt.com

NMR Spectroscopy: While the paramagnetic nature of some Grignard species can complicate NMR analysis, specialized techniques can provide information about the structure and composition of Grignard reagents in solution, including the position of the Schlenk equilibrium. nih.gov

Mass Spectrometry: Techniques like GC-MS can be used to identify stable intermediates and byproducts in the reaction mixture, providing clues about the reaction pathway. acs.orgresearchgate.net

X-ray Spectroscopy: X-ray absorption and photoelectron spectroscopy can be used to probe the electronic structure and coordination environment of the magnesium center in Grignard reagents and their reaction intermediates, offering a detailed picture of the changes occurring during the reaction. nih.gov

Through the combined application of these computational and spectroscopic methods, a comprehensive understanding of the reaction dynamics and the nature of the transient species involved in the synthesis of this compound can be achieved.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Cyclohexylphenylglycolic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 3-Chloro-4-cyclohexylphenylglycolic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's conformational preferences can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, methine, and cyclohexyl protons. The aromatic protons on the substituted phenyl ring are expected to appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to spin-spin coupling. The methine proton of the glycolic acid moiety (α-proton) would likely resonate as a singlet or a doublet if coupled to a nearby proton, in the region of δ 4.5-5.5 ppm. The cyclohexyl protons will exhibit a series of broad, overlapping multiplets in the upfield region (δ 1.0-2.5 ppm), characteristic of the saturated cyclic system. The acidic proton of the carboxylic acid and the hydroxyl proton are expected to be broad singlets and their chemical shifts can vary significantly with solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum (δ 170-185 ppm). The aromatic carbons will show a pattern of signals between δ 120-150 ppm, with the carbon atom bonded to the chlorine atom exhibiting a characteristic chemical shift. The α-carbon of the glycolic acid moiety would appear around δ 70-80 ppm, while the carbons of the cyclohexyl ring will resonate in the upfield region (δ 25-45 ppm).

Conformational Insights from 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, offering crucial data on the preferred conformation of the cyclohexyl ring relative to the phenyl ring and the orientation of the substituents around the chiral center.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |

| Aromatic C-H | 7.0 - 7.5 (m) | 125 - 145 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-Cyclohexyl | - | 140 - 150 |

| α-CH(OH) | 4.5 - 5.5 (s) | 70 - 80 |

| Cyclohexyl C-H | 1.0 - 2.5 (m) | 25 - 45 |

| Hydroxyl (-OH) | Variable (broad s) | - |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its structural confirmation.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass-to-charge ratio (m/z) of the molecular ion.

Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to proceed through several characteristic pathways. Common fragmentation of carboxylic acids includes the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage adjacent to the carbonyl group and the hydroxyl group is also a probable fragmentation route. The loss of the cyclohexyl group or fragmentation within the cyclohexyl ring can also be anticipated. The presence of the aromatic ring will likely lead to the formation of a stable tropylium-like ion. The detailed analysis of these fragment ions provides a fingerprint that can be used to confirm the proposed structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₄H₁₇ClO₃ | 268/270 |

| [M-OH]⁺ | [C₁₄H₁₆ClO₂]⁺ | 251/253 |

| [M-COOH]⁺ | [C₁₃H₁₆Cl]⁺ | 207/209 |

| [M-C₆H₁₁]⁺ | [C₈H₆ClO₃]⁺ | 185/187 |

| [C₆H₅Cl]⁺ | Chlorophenyl fragment | 112/114 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp band around 1700-1725 cm⁻¹. orientjchem.orgmdpi.com The C-O stretching of the carboxylic acid and the alcohol will appear in the 1210-1320 cm⁻¹ and 1000-1260 cm⁻¹ regions, respectively. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group will be seen just below 3000 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch will be present. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum, providing a characteristic fingerprint. The C-H stretching vibrations of both the aromatic and aliphatic moieties will also be observable. The complementarity of IR and Raman is particularly useful in distinguishing between different conformers or polymorphic forms of the compound. kurouskilab.com

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | 1000-1320 | Observable |

| C-Cl Stretch | 600-800 | Observable |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding.

Structural Elucidation: The crystal structure would confirm the connectivity of the atoms and provide detailed information about the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and its orientation relative to the phenyl ring. The stereochemistry at the chiral center could also be unambiguously determined if a single enantiomer crystallizes.

Interactive Data Table: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter/Interaction | Predicted Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (for racemate) or non-centrosymmetric (for enantiomer) |

| Key Bond Lengths (Å) | C=O (~1.25), C-O (~1.30), C-Cl (~1.74) |

| Key Bond Angles (°) | O-C=O (~120), C-C-Cl (~120) |

| Dominant Intermolecular Interaction | O-H···O hydrogen bonding between carboxylic acid groups |

| Other Potential Interactions | O-H···O (hydroxyl), C-H···O, C-H···Cl, halogen bonding |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aromatic chromophore in the vicinity of the chiral center is expected to give rise to distinct Cotton effects in the UV region (typically 200-300 nm). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a given enantiomer can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum will show a plain curve at wavelengths away from the absorption maxima and anomalous dispersion (a Cotton effect) in the region of the chromophore's absorption. The sign of the Cotton effect in the ORD spectrum is also indicative of the absolute configuration.

The combination of these chiroptical methods provides a powerful tool for the stereochemical assignment of this compound, which is crucial for understanding its biological activity and for quality control in enantioselective synthesis.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Cyclohexylphenylglycolic Acid

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. youtube.com

For 3-Chloro-4-cyclohexylphenylglycolic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, can be employed to optimize the molecule's geometry and compute key electronic descriptors. nih.govukm.my These calculations yield insights into the distribution of electrons and the energies of the molecular orbitals.

Key Research Findings:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests lower reactivity. nih.govkarazin.ua For a molecule like this compound, the HOMO is likely localized on the electron-rich phenyl ring and the oxygen atoms of the glycolic acid moiety, while the LUMO may be distributed over the carboxylic acid group and the chlorinated phenyl ring.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, negative potential would be expected around the oxygen atoms of the carboxyl and hydroxyl groups and the chlorine atom, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. Positive potential would likely be found around the acidic hydrogen of the carboxyl group.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. This data helps in understanding the polarity of bonds and the reactivity of different atomic sites. karazin.ua

Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data)

| Parameter | Value (Example) | Significance |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Indicates potential for electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measures overall molecular polarity |

| Mulliken Charge on O (carboxyl) | -0.65 e | Highlights a nucleophilic site for interactions |

| Mulliken Charge on H (hydroxyl) | +0.45 e | Highlights an electrophilic site for H-bonding |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations describe a molecule in a static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. rsc.org For a flexible molecule like this compound, which contains a rotatable cyclohexyl ring and a flexible glycolic acid side chain, MD simulations are essential for exploring its conformational landscape.

MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules (like water), to trace the molecular trajectory over nanoseconds or longer. This allows for the study of how the molecule folds, flexes, and interacts with its environment.

Key Research Findings:

Solvation Effects: The presence of a solvent, particularly water, influences which conformations are preferred. The polar glycolic acid moiety will form hydrogen bonds with water, while the nonpolar cyclohexyl and phenyl groups will be subject to hydrophobic effects. MD simulations explicitly model these interactions, revealing how the solvent shell organizes around the molecule and stabilizes certain conformations over others.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxyl groups in the glycolic acid moiety allows for the possibility of intramolecular hydrogen bonding. MD simulations can determine the prevalence and stability of such bonds, which can rigidify the side chain's conformation.

Table 2: Illustrative Conformational States of this compound in Water (Hypothetical Data)

| Conformation | Key Dihedral Angles | Relative Population (%) | Key Stabilizing Factors |

| State 1 (Chair-Equatorial) | C-C-C-C (ring) ~55° | 75% | Low steric hindrance, favorable solvation of equatorial group |

| State 2 (Chair-Axial) | C-C-C-C (ring) ~55° | 15% | 1,3-diaxial interactions increase steric strain sapub.org |

| State 3 (Twist-Boat) | Various | 8% | Intermediate state during ring-flipping |

| State 4 (Side-chain folded) | O-C-C-O ~60° | 2% | Intramolecular H-bond between hydroxyl and carboxyl |

Docking Studies with Biological Macromolecules for Mechanistic Insights (pre-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. miami.edu This method is crucial in pre-clinical drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govmdpi.com

The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate the strength of the interaction, reported as a binding energy or docking score. nih.gov Lower binding energies typically indicate a more stable complex.

Key Research Findings:

Target Identification: Based on its structure as a substituted phenylglycolic acid, potential targets could include enzymes involved in metabolic pathways or signaling cascades. For instance, related structures have been studied for their interaction with kinases, proteases, or cyclooxygenases (COX). nih.govresearchgate.net

Binding Mode Analysis: Docking can reveal the specific interactions that stabilize the ligand in the protein's active site. For this compound, key interactions would likely include:

Hydrogen Bonds: The carboxyl and hydroxyl groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Histidine). researchgate.net

Hydrophobic Interactions: The nonpolar cyclohexyl ring and the phenyl group can fit into hydrophobic pockets of the binding site, interacting with nonpolar residues like Leucine, Valine, and Phenylalanine.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Structure-Based Design: By analyzing the docked pose, researchers can hypothesize how modifications to the ligand's structure might improve binding affinity. For example, if a void is present in the binding pocket near the cyclohexyl group, a larger substituent might be proposed to improve hydrophobic contacts.

Table 3: Illustrative Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Value/Residues | Significance |

| Binding Energy | -8.5 kcal/mol | Predicts strong binding affinity to the target |

| Hydrogen Bond Donors | Carboxyl H, Hydroxyl H | Anchors the ligand in the binding site |

| Hydrogen Bond Acceptors | Carboxyl O, Hydroxyl O | Forms key interactions with protein backbone/side chains |

| Key Interacting Residues | Lys72, Asp184, Leu135, Val88 | Highlights the specific amino acids involved in binding |

| Predicted Inhibition Constant (Ki) | 1.5 µM | Estimates the potential potency of the compound |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Pre-clinical Biological Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to identify trends and relationships. nih.govresearchgate.net

For this compound, a QSAR study would typically involve synthesizing and testing a library of analogs with variations in the substituents on the phenyl ring or modifications to the side chain.

Key Research Findings:

Descriptor Calculation: Numerous molecular descriptors are calculated for each analog in the series. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices like the connectivity index X4A), or 3D (e.g., molecular shape). plos.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov For example, a model might show that activity increases with the hydrophobicity of the substituent at the 4-position (the cyclohexyl group) but decreases with bulky groups at the 3-position (the chloro group).

Cheminformatics Analysis: Tools like chemical space analysis and maximum common substructure analysis can be used to compare the properties of active versus inactive compounds. nih.gov This can reveal that a specific scaffold, like the chloro-cyclohexyl-phenyl core, is consistently present in active molecules, making it a promising starting point for optimization. researchgate.netnih.gov

Table 4: Key Cheminformatics Descriptors for this compound

| Descriptor | Value | Significance in QSAR Models |

| Molecular Weight | 282.76 g/mol | Relates to size and diffusion properties |

| LogP (octanol-water partition) | 3.8 (Predicted) | Measures lipophilicity, affects membrane permeability |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | Predicts transport properties and H-bonding capacity |

| Number of Rotatable Bonds | 4 | Indicates molecular flexibility |

| Hydrogen Bond Donors | 2 | Potential for H-bond interactions with a target |

| Hydrogen Bond Acceptors | 3 | Potential for H-bond interactions with a target |

Pre Clinical Biological and Biochemical Investigations of 3 Chloro 4 Cyclohexylphenylglycolic Acid and Its Derivatives

In Vitro Enzyme Inhibition and Activation Studies

No data is available on the inhibitory or activatory effects of 3-Chloro-4-cyclohexylphenylglycolic acid on any specific enzymes.

Receptor Binding Affinity and Selectivity Profiling

There are no published studies detailing the binding affinity or selectivity of this compound for any biological receptors.

Cellular Permeability and Intracellular Distribution Mechanisms

Information regarding the ability of this compound to permeate cell membranes and its subsequent distribution within cells is not available.

Modulatory Effects on Defined Cellular Pathways and Biological Processes

There is no research documenting the effects of this compound on any known cellular signaling pathways or biological processes.

Pharmacokinetic and Pharmacodynamic Principles in Pre-clinical Models (e.g., animal models, in vitro systems)

Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic effects in any pre-clinical models, have not been reported.

Investigation of Chirality on Pre-clinical Biological Activity

As no biological activity has been reported for the racemic mixture of this compound, there have been no investigations into the differential effects of its potential enantiomers.

The absence of scientific data for "this compound" prevents the creation of a detailed article on its pre-clinical biological and biochemical properties. It is possible that this compound is a novel chemical entity that has not yet been extensively studied or that research pertaining to it is not in the public domain.

Potential Non Clinical Applications and Future Research Directions

Application as Chiral Building Blocks in Asymmetric Organic Synthesis

The presence of a stereogenic center in 3-Chloro-4-cyclohexylphenylglycolic acid makes it a valuable candidate as a chiral building block in asymmetric synthesis. Chiral α-hydroxy acids are fundamental components in the synthesis of numerous natural products and therapeutic agents. rsc.org The enantiomerically pure forms of this acid could serve as versatile starting materials or chiral auxiliaries to control the stereochemistry of chemical reactions, leading to the selective formation of a desired stereoisomer.

The utility of related compounds, such as mandelic acid, as chiral auxiliaries is well-established. slideshare.net These auxiliaries are temporarily incorporated into a synthetic route to direct the formation of a specific enantiomer, and are later removed. It is plausible that this compound could be employed in a similar fashion. For instance, it could be used to resolve racemic mixtures of amines or alcohols by forming diastereomeric salts that can be separated by crystallization.

Furthermore, chiral glycolic acid equivalents are extensively used for the enantioselective synthesis of α-hydroxycarbonyl compounds. researchgate.net The structural framework of this compound, with its bulky cyclohexyl group and the electronic influence of the chlorine atom, could offer unique stereochemical control in such syntheses.

Table 1: Potential Asymmetric Reactions Utilizing this compound

| Reaction Type | Potential Role of the Compound | Expected Outcome |

|---|---|---|

| Asymmetric Alkylation | Chiral Auxiliary | Synthesis of enantioenriched α-substituted carboxylic acids |

| Diastereoselective Aldol Reactions | Chiral Auxiliary | Formation of β-hydroxy carbonyl compounds with high diastereoselectivity |

| Kinetic Resolution | Resolving Agent | Separation of enantiomers of racemic alcohols or amines |

Utilization as Molecular Probes in Biochemical and Biophysical Research

The substituted phenyl ring of this compound provides a scaffold that could be further functionalized to create molecular probes for biochemical and biophysical studies. The introduction of reporter groups, such as fluorophores or biotin, could enable the investigation of biological processes and interactions.

While there is no direct research on this specific compound as a molecular probe, the principles of probe design suggest its potential. For instance, derivatives of α-phenylglycine have been functionalized for various applications. acs.org The lipophilic cyclohexyl group on the this compound backbone could facilitate membrane permeability, a desirable characteristic for intracellular probes. The chlorine atom offers a site for potential modification or can influence the electronic properties of the aromatic ring, which might be useful in designing probes with specific binding or spectroscopic properties.

Development as Ligands for Organometallic Catalysis or Coordination Chemistry

The carboxylic acid and hydroxyl groups of this compound are excellent coordinating moieties for metal ions, making it a promising candidate for the development of novel ligands in organometallic catalysis and coordination chemistry. Mandelic acid and its derivatives have been successfully used to construct chiral coordination polymers and metal-organic frameworks (MOFs). tandfonline.com These materials have shown potential in applications such as enantioselective separation and catalysis.

The specific substitution pattern of this compound—the chloro and cyclohexyl groups—could influence the geometry and electronic properties of the resulting metal complexes. This, in turn, could lead to catalysts with unique reactivity and selectivity. For example, palladium-catalyzed C-H functionalization of mandelic acid derivatives has been reported, highlighting the potential for this class of compounds in catalysis. acs.org The steric bulk of the cyclohexyl group could create a specific chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Table 2: Potential Metal Complexes and Applications

| Metal Ion | Potential Coordination Mode | Potential Application |

|---|---|---|

| Palladium(II) | Bidentate (carboxylate and hydroxyl) | Asymmetric C-H activation catalysis |

| Copper(II) | Bridging ligand in a polymer | Chiral separation, catalysis |

| Rhodium(II) | Chiral ligand for carbenoid insertion | Asymmetric cyclopropanation |

Emerging Applications in Materials Science or Advanced Analytical Methodologies

The unique molecular structure of this compound also suggests potential applications in materials science and advanced analytical methodologies. The ability of α-hydroxy acids to form ordered structures through hydrogen bonding could be exploited in the design of novel liquid crystals or gelators.

In the realm of materials science, the incorporation of this chiral molecule into polymers could lead to materials with interesting optical or mechanical properties. Functionalized cycloparaphenylenes, for instance, have been explored for their applications in chiral materials and supramolecular chemistry. rsc.org The rigid and bulky nature of the cyclohexylphenyl group could contribute to the formation of robust and well-defined supramolecular assemblies.

From an analytical perspective, enantiomerically pure this compound could be used as a chiral selector in chromatography. Immobilized on a solid support, it could be used to separate racemic mixtures in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Identification of Knowledge Gaps and Future Research Trajectories for the Chemical Compound

The most significant knowledge gap concerning this compound is the near-complete lack of experimental data on its properties and applications. While its potential can be inferred from related structures, dedicated research is necessary to validate these hypotheses.

Future research should focus on the following trajectories:

Enantioselective Synthesis: Development of an efficient and scalable method for the synthesis of both enantiomers of this compound is a critical first step.

Characterization: Thorough characterization of the physical, chemical, and spectroscopic properties of the enantiomerically pure compounds is required.

Evaluation as a Chiral Auxiliary: Systematic investigation of its effectiveness as a chiral auxiliary in a variety of asymmetric reactions would be highly valuable.

Coordination Chemistry: Exploration of its coordination behavior with a range of metal ions to synthesize and characterize novel metal complexes. The catalytic activity of these complexes should then be evaluated.

Derivatization and Functionalization: Synthesis of derivatives with reporter groups to assess their potential as molecular probes.

Materials Science Exploration: Investigation of its ability to form self-assembled structures and its potential for incorporation into polymeric materials.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in various non-clinical scientific domains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-cyclohexylphenylglycolic acid, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs or response surface methodologies can reduce the number of experiments while maximizing data quality . For example, coupling DoE with HPLC (High-Performance Liquid Chromatography) ensures real-time monitoring of reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be validated?

- Methodological Answer : Combine NMR (¹H/¹³C) and FT-IR for structural confirmation, supplemented by mass spectrometry (MS) for molecular weight validation. Validate methods using reference standards (e.g., 3-fluoro-4-hydroxyphenylacetic acid protocols) and cross-check with computational predictions (e.g., PubChem data ). Include retention time matching in HPLC with spiked samples to confirm identity .

Q. What safety protocols are critical when handling chlorinated aromatic compounds like this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for chlorophenol derivatives, including fume hood use, PPE (nitrile gloves, lab coats), and spill containment with inert absorbents (diatomite). Monitor airborne concentrations using PAC (Protective Action Criteria) thresholds (e.g., PAC-1: 2.1 mg/m³) and implement emergency procedures for accidental releases .

Advanced Research Questions

Q. How can computational reaction path searches improve the design of novel derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states. ICReDD’s integrated approach combines computational predictions with experimental validation, using tools like GRRM (Global Reaction Route Mapping) to prioritize high-yield pathways . Cross-reference with PubChem’s computed InChI keys for structural verification .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Apply multivariate analysis to disentangle competing factors (e.g., solvent effects vs. steric hindrance). Use error-sensitivity frameworks from chemical engineering to identify outliers and refine rate equations. Case studies on chlorophenyl benzoic acid derivatives suggest iterative refinement of Arrhenius parameters using Bayesian statistical models .

Q. How can membrane separation technologies enhance the purification of this compound from complex reaction mixtures?

- Methodological Answer : Optimize nanofiltration or reverse osmosis membranes to exploit differences in molecular weight and polarity. CRDC subclass RDF2050104 highlights polymer-based membranes for chlorinated compounds, with pore size tailored to exclude byproducts >500 Da. Validate via LC-MS profiling of permeate and retentate fractions .

Q. What role do steric and electronic effects play in the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct Hammett analysis to quantify electronic contributions (σ values) of substituents. Steric effects are evaluated using Tolman’s cone angle or computational steric maps (e.g., SambVca). For cyclohexyl groups, molecular dynamics simulations predict conformational barriers to aryl-metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.